molecular formula C15H23NO5 B13052903 4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate

4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate

Katalognummer: B13052903
Molekulargewicht: 297.35 g/mol
InChI-Schlüssel: RVRIEGIAXRXNFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate (CAS: 2139330-17-7) is a bicyclic heterocyclic compound featuring a fused furopyridine core. The molecule contains two ester functional groups: a tert-butyl ester at position 4 and an ethyl ester at position 5. This structural motif confers unique steric and electronic properties, making it relevant in medicinal chemistry and materials science. Its molecular weight and formula (C₁₆H₂₃NO₅) suggest moderate lipophilicity, which may influence solubility and bioavailability in pharmaceutical applications.

Eigenschaften

Molekularformel

C15H23NO5

Molekulargewicht

297.35 g/mol

IUPAC-Name

4-O-tert-butyl 7-O-ethyl 3,3a,5,6-tetrahydro-2H-furo[3,2-b]pyridine-4,7-dicarboxylate

InChI

InChI=1S/C15H23NO5/c1-5-19-13(17)10-6-8-16(11-7-9-20-12(10)11)14(18)21-15(2,3)4/h11H,5-9H2,1-4H3

InChI-Schlüssel

RVRIEGIAXRXNFL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C2C(CCO2)N(CC1)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs share core bicyclic or monocyclic frameworks with ester modifications. Three key analogs, identified via similarity scoring (0.70–0.86), are discussed below.

Structural and Functional Group Comparisons

5-Tert-Butyl 2-Ethyl 6,7-Dihydrofuro[3,2-c]Pyridine-2,5(4H)-Dicarboxylate (CAS: 1060814-36-9; Similarity: 0.70)

  • Features a dihydrofuropyridine ring with tert-butyl and ethyl esters.
  • The reduced saturation at positions 6,7 alters ring strain and conjugation compared to the fully saturated tetrahydrofuropyridine in the target compound.

1-Tert-Butyl 4-Methyl 5,6-Dihydropyridine-1,4(2H)-Dicarboxylate (CAS: 184368-74-9; Similarity: 0.86) A monocyclic dihydropyridine with tert-butyl and methyl esters.

1-Boc-1,2,5,6-Tetrahydropyridine-3-Carboxylic Acid (CAS: 86447-11-2; Similarity: 0.74)

  • Contains a Boc-protected amine and a carboxylic acid group instead of esters.
  • The polar carboxylic acid group increases hydrophilicity, contrasting with the lipophilic esters in the target compound.

Data Table: Key Properties of Target Compound and Analogs

CAS Number Core Structure Functional Groups Similarity Score Molecular Formula
2139330-17-7 (Target) Tetrahydrofuro[3,2-b]pyridine 4-tert-butyl, 7-ethyl esters N/A C₁₆H₂₃NO₅
1060814-36-9 Dihydrofuro[3,2-c]pyridine 5-tert-butyl, 2-ethyl esters 0.70 C₁₅H₂₁NO₅
184368-74-9 Dihydropyridine 1-tert-butyl, 4-methyl esters 0.86 C₁₃H₂₁NO₄
86447-11-2 Tetrahydropyridine 1-Boc, 3-carboxylic acid 0.74 C₁₂H₁₉NO₄

Functional Implications

  • Lipophilicity : The tert-butyl and ethyl esters in the target compound enhance membrane permeability compared to the methyl ester in CAS 184368-74-9 and the carboxylic acid in CAS 86447-11-2 .
  • Synthetic Utility : Analogs like CAS 184368-74-9 (similarity 0.86) may serve as intermediates in peptide coupling due to their ester reactivity, whereas the Boc-protected analog (CAS 86447-11-2) is better suited for amine protection strategies.

Biologische Aktivität

4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate (CAS No. 2139330-17-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, particularly focusing on anticancer activity and mechanisms of action.

  • Molecular Formula : C₁₅H₂₃N₁O₅
  • Molecular Weight : 297.35 g/mol
  • Structure : The compound features a tetrahydrofuro-pyridine core which is significant for its biological activity.

Biological Activity Overview

Recent studies have highlighted the compound's potential as an antiproliferative agent against various cancer cell lines. Notably, compounds with similar structures have shown promising results in inhibiting tubulin polymerization and inducing apoptosis in cancer cells.

Anticancer Activity

  • Mechanism of Action :
    • The compound interacts with tubulin at the colchicine binding site, leading to disruption of microtubule dynamics.
    • This interaction results in cell cycle arrest at the G2/M phase and subsequent apoptosis.
  • In Vitro Studies :
    • Cell Lines Tested : L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), HeLa (human cervix carcinoma), and K562 (human chronic myelogenous leukemia).
    • IC₅₀ Values :
      • For L1210 cells: IC₅₀ = 0.75 μM
      • For CEM cells: IC₅₀ = 0.70 μM
      • For HeLa cells: Significant inhibition observed with IC₅₀ values ranging from 1.1 to 4.7 μM across various derivatives .

Selectivity for Cancer Cells

The compound demonstrated a selective cytotoxic effect on cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), with IC₅₀ values exceeding 20 μM in these normal cells . This selectivity is crucial for reducing potential side effects in therapeutic applications.

Case Studies and Research Findings

  • Apoptosis Induction :
    • Studies indicated that treatment with the compound resulted in a significant increase in apoptotic cells in a dose-dependent manner.
    • At IC₅₀ concentrations, approximately 29.64% of K562 cells underwent apoptosis .
  • Cell Cycle Analysis :
    • Flow cytometry analysis revealed that treatment led to an increase in G2/M phase cell population from 22.2% (control) to over 34% at higher concentrations, confirming the impact on cell cycle distribution .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of related compounds:

Compound NameCell Line TestedIC₅₀ (μM)Mechanism of Action
Compound AL12100.75Tubulin inhibition
Compound BCEM0.70Apoptosis induction
Compound CHeLa1.1-4.7Cell cycle arrest

Molecular Docking Studies

Molecular docking studies suggest that the binding affinity of this compound to tubulin is influenced by its structural features, particularly the fused pyridine ring which enhances its interaction with the colchicine site .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.